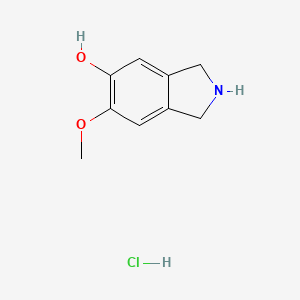
4-Chloro-2-phenylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenylthiophene is a heterocyclic compound with the molecular formula C10H7ClS. It belongs to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylthiophene typically involves the reaction of 2-phenylthiophene with a chlorinating agent. One common method is the chlorination of 2-phenylthiophene using sulfuryl chloride (SO2Cl2) under reflux conditions. The reaction proceeds as follows:
C6H5C4H3S+SO2Cl2→C6H5C4H2ClS+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 4-Methoxy-2-phenylthiophene.
Oxidation: this compound sulfoxide.
Reduction: 4-Chloro-2-phenyl-2,3-dihydrothiophene
Scientific Research Applications
4-Chloro-2-phenylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylthiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Phenylthiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-phenylthiophene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-Chloro-3-phenylthiophene: Chlorine atom is positioned differently, leading to variations in chemical behavior and reactivity.
Properties
Molecular Formula |
C10H7ClS |
|---|---|
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4-chloro-2-phenylthiophene |
InChI |
InChI=1S/C10H7ClS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MIINOSKDARWFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


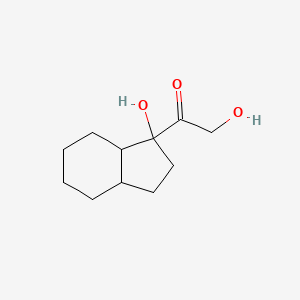
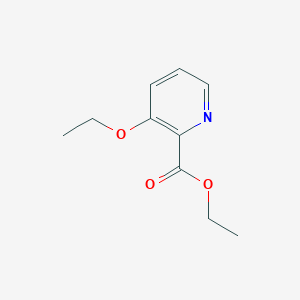
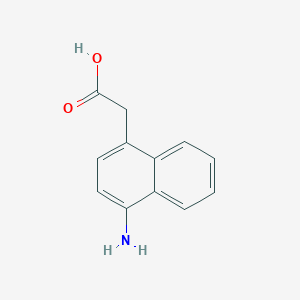

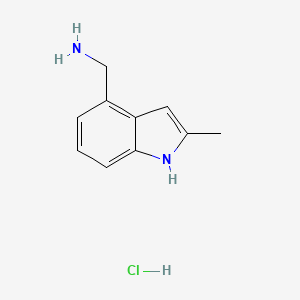
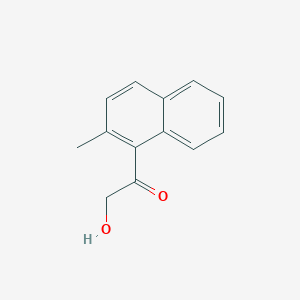
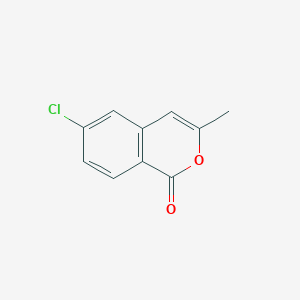
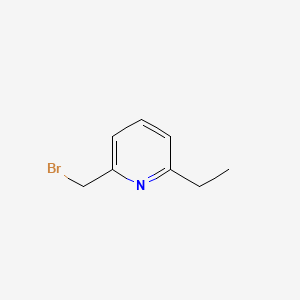
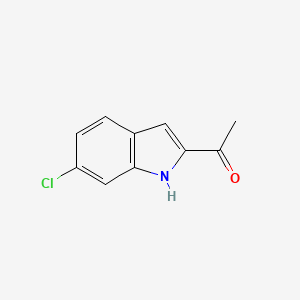
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
![2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine](/img/structure/B15069838.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B15069839.png)
